5-methyl-3-phenylhexan-2-ol
Description
Properties
CAS No. |
605680-33-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Structural Classification and Significance Within Secondary Alcohols
5-Methyl-3-phenylhexan-2-ol, with the chemical formula C₁₃H₂₀O, belongs to the class of organic compounds known as secondary alcohols. nih.gov This classification is determined by the hydroxyl (-OH) group being attached to a carbon atom that is bonded to two other carbon atoms. The structure features a hexane (B92381) backbone, with a methyl group at the fifth carbon, a phenyl group at the third, and the defining hydroxyl group at the second carbon.
The significance of its classification as a secondary alcohol lies in its reactivity. Secondary alcohols exhibit reactivity patterns that are distinct from primary and tertiary alcohols. For instance, in oxidation reactions, they are typically converted to ketones. In the case of this compound, oxidation would yield 5-methyl-3-phenylhexan-2-one. nih.gov Furthermore, secondary alcohols can undergo dehydration to form alkenes and can be converted to alkyl halides, though controlling the stereochemical outcome of such reactions can be challenging. chemistrysteps.comlibretexts.org
The presence of both a bulky phenyl group and an isobutyl-like fragment attached to the carbon chain near the chiral centers adds steric hindrance that influences the molecule's conformational preferences and its interactions with other molecules. This structural complexity makes it an interesting substrate for studying reaction mechanisms and stereoselectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| Purity | Typically available at 98% |
| InChI Key | DSRFPUDMAANWFD-UHFFFAOYNA-N |
| Data sourced from CymitQuimica and PubChem. nih.govcymitquimica.com |
Overview of Foundational and Emerging Research Trajectories
While 5-methyl-3-phenylhexan-2-ol is not a widely studied compound with a vast body of dedicated literature, its presence is noted in specific research contexts, primarily as a synthetic intermediate.
Foundational research involving structures related to this compound points towards its potential utility in the synthesis of more complex molecules. For instance, a patent for intermediates in the preparation of octahydroquinolizines, which are pharmacologically active compounds, describes the synthesis of a structurally similar compound, 6-amino-5-methyl-5-phenylhexan-2-ol. google.com This suggests that this compound could serve as a precursor or a building block in medicinal chemistry for creating novel therapeutic agents.
Emerging research trajectories for related secondary alcohols are seen in the fragrance industry. A patent for alcohol with a floral odor details the synthesis and stereoisomers of 4-methyl-6-phenylhexan-2-ol, highlighting the importance of specific stereoisomers for desired organoleptic properties. google.com This indicates a potential, though as yet unexplored, application for the stereoisomers of this compound in the field of perfumery.
Importance of Stereochemical Control in Synthesis and Applications
General Synthetic Approaches to the Core Structure
The fundamental framework of this compound can be assembled through several key synthetic disconnections. These approaches often involve the formation of a carbon-carbon bond adjacent to the phenyl-bearing carbon or the creation of the bond that establishes the main hexan-2-ol chain.
Catalytic Reduction of Ketonic Precursors (e.g., 5-methyl-3-phenylhexan-2-one)
A prominent and direct method for the synthesis of this compound is the reduction of its corresponding ketonic precursor, 5-methyl-3-phenylhexan-2-one. nih.gov This transformation involves the conversion of the ketone's carbonyl group into a hydroxyl group.
Catalytic hydrogenation is a widely employed technique for this reduction. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can influence the efficiency and, in some cases, the stereoselectivity of the reduction. For instance, a patent describes the synthesis of a related compound, 3-methyl-5-phenylhexan-1-ol, via hydrogenation, which, after filtration and purification, yielded the desired product. google.com
Table 1: Catalytic Reduction of Ketonic Precursors
| Precursor | Reducing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| 5-methyl-3-phenylhexan-2-one | Metal catalyst (e.g., Pd, Pt, Ni) + H₂ | This compound | nih.govgoogle.com |
Nucleophilic Addition Reactions to Aldehyde or Ketone Intermediates
Nucleophilic addition reactions represent a versatile strategy for constructing the carbon skeleton of this compound. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of an aldehyde or ketone.
One common approach is the Grignard reaction. For example, the reaction of an appropriate Grignard reagent with a suitable aldehyde or ketone can form the desired alcohol. The synthesis of related tertiary alcohols has been achieved through the asymmetric addition of Grignard reagents to γ-chlorobutyrophenones and δ-chlorovalerophenones. rsc.org This methodology highlights the power of Grignard reagents in forming carbon-carbon bonds and simultaneously creating a hydroxyl group.
Another example involves the addition of organometallic reagents to α,β-unsaturated thioesters, which can be transformed into the desired alcohol. rug.nl Furthermore, nucleophilic additions to 5-formyl-2-isoxazolines have been shown to proceed with good stereoselectivity. psu.edu
Table 2: Nucleophilic Addition Reactions
| Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|
| Aldehyde/Ketone | Grignard Reagent | This compound | rsc.org |
| α,β-Unsaturated Thioester | Organometallic Reagent | Intermediate for this compound | rug.nl |
| 5-Formyl-2-isoxazoline | Grignard Reagent | 5-(1-hydroxyalkyl)-2-isoxazoline | psu.edu |
Functional Group Interconversions Leading to the Alcohol Moiety
The synthesis of this compound can also be accomplished through the interconversion of other functional groups into the final alcohol moiety. This approach provides flexibility in the synthetic design, allowing for the introduction of the hydroxyl group at a later stage of the synthesis.
For instance, a precursor containing a different functional group, such as an ester or an amide, at the C2 position can be reduced to the corresponding alcohol. A patent describes the synthesis of 6-amino-5-methyl-5-phenylhexan-2-ol from 5-hydroxy-2-methyl-2-phenylhexanamide using lithium aluminum hydride as the reducing agent. google.com This demonstrates the conversion of an amide to an amine and a hydroxyl group, showcasing a functional group interconversion strategy.
The ability to directly use oxygen-based electrophiles in cross-coupling reactions also represents a valuable functional group interconversion strategy, avoiding the often low-yielding preparation of organic halides from alcohols. acs.org
Stereoselective Synthesis of this compound and its Stereoisomers
Due to the presence of two chiral centers at positions C2 and C3, this compound can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic methods is crucial for obtaining specific stereoisomers, which is often a requirement in various applications.
Diastereoselective Synthetic Routes and Strategies
Diastereoselective synthesis aims to selectively form one diastereomer over the others. This can be achieved by controlling the approach of the reagents to a chiral substrate or by using a chiral auxiliary.
In the context of nucleophilic additions, the inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. For example, the addition of Grignard reagents to 5-acyl-2-isoxazolines can proceed with good to excellent diastereoselectivity, with the outcome depending on the specific acyl substituent and Grignard reagent used. psu.edu Similarly, a protocol for the enantioselective copper-catalyzed allylic alkylation, followed by cross-metathesis and asymmetric copper-catalyzed 1,4-addition, allows for the selective preparation of both syn and anti diastereomers of vicinal dialkyl compounds. rug.nl
Enantioselective Synthetic Routes
Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is typically achieved using chiral catalysts or reagents.
Asymmetric catalysis is a powerful tool for enantioselective synthesis. For instance, the enantioselective copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated thioesters proceeds with excellent enantioselectivity. rug.nl This method allows for the iterative synthesis of deoxypropionate units, which are relevant to the structure of this compound.
Another approach involves the use of chiral ligands in transition-metal-catalyzed reactions. The enantioselective transformation of (E)-5-methylhex-3-en-2-one into 5-methyl-4-phenylhexan-2-one has been achieved using different catalysts, where the stereochemical outcome depends on the chirality of the ligand used. mdpi.com Furthermore, a highly enantioselective Grignard synthesis of tertiary alcohols, which can be precursors to compounds like this compound, has been developed using a chiral diaminocyclohexyl-derived tridentate ligand. rsc.org
Asymmetric Catalysis in Stereoisomer Production
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, and its application is crucial for producing specific stereoisomers of this compound. au.dkau.dk This approach often involves the use of a chiral metal-ligand complex to influence the stereochemical outcome of a reaction. For instance, transition-metal-catalyzed cross-coupling reactions are a prominent strategy. acs.org In these reactions, a chiral catalyst can facilitate the formation of a carbon-carbon bond with high enantioselectivity. acs.org The development of novel chiral ligands is central to advancing these methods, with the goal of creating highly effective and selective catalysts for transformations like the synthesis of chiral alcohols. bath.ac.uk
One potential route to this compound could involve the asymmetric reduction of a corresponding ketone, 5-methyl-3-phenylhexan-2-one. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, are known to be highly effective for the asymmetric hydrogenation of ketones, yielding chiral secondary alcohols with high enantiomeric excess.
Another approach is the asymmetric addition of a nucleophile to an aldehyde. For example, the asymmetric addition of an isobutyl Grignard reagent to 2-phenylpropanal, or the addition of a methyl Grignard reagent to 3-phenyl-4-methylpentanal, in the presence of a chiral ligand or catalyst, could provide a stereocontrolled route to the desired alcohol. The choice of catalyst and reaction conditions is critical in directing the stereoselectivity of such additions. acs.org
Organocatalytic Approaches for Enantiopure Synthesis
In recent years, asymmetric organocatalysis has risen as a significant and versatile strategy for the synthesis of enantiopure compounds. au.dkau.dk This field utilizes small organic molecules as catalysts, offering advantages such as lower toxicity and cost compared to many metal-based catalysts. au.dk For the synthesis of this compound, organocatalysis could be employed in several ways.
One prominent application is the asymmetric aldol (B89426) reaction. A proline-derived organocatalyst, for example, could mediate the reaction between isobutyraldehyde (B47883) and phenylacetaldehyde (B1677652). The enamine intermediate formed from isobutyraldehyde and the catalyst would then react with phenylacetaldehyde in a stereocontrolled manner. Subsequent reduction of the resulting aldol product would yield the desired 1,3-diol skeleton, which could be further transformed into this compound.
Furthermore, organocatalytic conjugate additions are a powerful method for creating stereocenters. maynoothuniversity.ie For instance, the conjugate addition of a nucleophile to an α,β-unsaturated ketone or aldehyde, catalyzed by a chiral organocatalyst, can establish a stereocenter with high enantioselectivity. ehu.es This could be a key step in a multi-step synthesis of this compound. The development of new bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has significantly expanded the scope and efficiency of these reactions. ehu.es
Chiral Auxiliary and Chiral Ligand-Mediated Reactions
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to one of the starting materials to control the formation of one or both stereocenters. For example, a chiral auxiliary attached to a carboxylic acid derivative could be used to direct the stereoselective alkylation at the α-position. escholarship.org
Chiral ligands, as mentioned in the context of asymmetric catalysis, play a pivotal role in mediating stereoselective transformations. acs.org These ligands coordinate to a metal center, creating a chiral environment that influences the approach of the reactants and thus the stereochemistry of the product. bath.ac.uk The design and synthesis of new chiral ligands with improved selectivity and reactivity are ongoing areas of research. bath.ac.uk For instance, in the context of Grignard cross-coupling reactions, various chiral ligands have been developed to achieve high enantioselectivity. acs.org
Synthesis of Specific Stereoisomers: Control at C2 and C3 Centers
Controlling the relative and absolute stereochemistry at both the C2 and C3 centers of this compound is the ultimate goal of a stereoselective synthesis. Achieving this requires careful consideration of the reaction mechanisms and the stereochemical models that govern them, such as the Felkin-Ahn or Cram-chelation models for nucleophilic additions to chiral aldehydes. psu.edu
One strategy involves a substrate-controlled diastereoselective reaction. For example, if one stereocenter is already in place, it can direct the formation of the second stereocenter. A classic example is the reduction of a chiral ketone. The reduction of (R)-5-methyl-3-phenylhexan-2-one with a non-chiral reducing agent would likely lead to a mixture of diastereomers, (2R,3R)- and (2S,3R)-5-methyl-3-phenylhexan-2-ol, with one diastereomer potentially favored based on steric and electronic factors.
For catalyst-controlled synthesis, the chiral catalyst dictates the stereochemical outcome, regardless of the initial stereochemistry of the substrate. This is particularly powerful in dynamic kinetic resolution processes, where a racemic starting material can be converted into a single enantiomer of the product in high yield and enantioselectivity. acs.org
A specific example of controlling stereocenters is the lithiation-borylation of secondary dialkyl benzoates, which is a powerful method for creating enantioenriched tertiary boronic esters. bris.ac.uk While not directly applied to this compound in the provided context, this methodology highlights the potential for creating specific stereocenters through carefully controlled reaction sequences.
Purification and Isolation Techniques for Synthetic Intermediates
The purification and isolation of intermediates are critical steps in any multi-step synthesis to ensure the purity of the final product. Common techniques employed include:
Flash Column Chromatography: This is a widely used technique for separating compounds based on their polarity. bris.ac.uk By using a stationary phase like silica (B1680970) gel and a mobile phase of an appropriate solvent system, intermediates can be effectively purified from byproducts and unreacted starting materials. nih.gov
Distillation: For volatile and thermally stable intermediates, distillation can be an effective purification method. orgsyn.org This technique separates compounds based on their boiling points.
Recrystallization: This technique is used to purify solid intermediates. The crude solid is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. rsc.org
Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. This is often used during the work-up of a reaction to remove inorganic salts and other water-soluble impurities.
The choice of purification technique depends on the physical and chemical properties of the intermediate, such as its polarity, volatility, and thermal stability. Often, a combination of these techniques is required to achieve the desired level of purity.
Analysis of Diastereomeric and Enantiomeric Forms
The presence of two chiral centers in this compound gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. These are designated as syn and anti isomers, referring to the relative orientation of the substituents on the C2-C3 bond.
The synthesis of these stereoisomers can be achieved through various stereoselective methods, often starting from the corresponding ketone, 5-methyl-3-phenylhexan-2-one. The reduction of this ketone can lead to the formation of both syn and anti diastereomers of the alcohol. The diastereomeric ratio is highly dependent on the reaction conditions and the reagents used.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and analysis of these diastereomers. The chemical shifts of the protons and carbons in the vicinity of the stereogenic centers are sensitive to the relative stereochemistry. For the precursor ketone, 5-methyl-3-phenylhexan-2-one, distinct signals in the ¹H NMR spectrum for the methyl protons of the acetyl group (COCH₃) allow for the determination of the diastereomeric ratio, with the anti isomer typically resonating at a different chemical shift than the syn isomer. rug.nl For instance, in one study, the COCH₃ signal for the anti isomer appeared at 2.13 ppm, while the syn isomer's signal was at 2.00 ppm. rug.nl
Similarly, in the ¹³C NMR spectrum of 1,3-diols, the chemical shifts of the carbons bearing the hydroxyl groups can provide insight into the syn or anti configuration due to the γ-gauche effect. organicchemistrydata.org In general, the carbons in a gauche arrangement experience an upfield shift compared to those in an anti arrangement.
The enantiomeric forms of each diastereomer are chemically identical in an achiral environment but can be distinguished and separated using chiral techniques.
Methods for Chiral Resolution and Enantiomeric Enrichment
The separation of the enantiomers of this compound, a process known as chiral resolution, is essential for obtaining enantiomerically pure samples. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective method for this purpose. nih.govnih.govphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly versatile for the separation of a wide range of chiral compounds, including alcohols. nih.gov The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, significantly influences the separation efficiency. nih.gov
Chiral Gas Chromatography (GC) is another valuable technique for the analysis of volatile chiral compounds. For the ketone precursor, 5-methyl-3-phenylhexan-2-one, chiral GC analysis on a column such as CP Chiralsil-Dex CB has been used to determine both the diastereomeric ratio and the enantiomeric excess of the major diastereomer. rug.nl
Enantiomeric enrichment, the process of increasing the proportion of one enantiomer in a mixture, is often achieved through asymmetric synthesis. This involves the use of chiral catalysts or auxiliaries that favor the formation of one enantiomer over the other. For instance, copper-catalyzed asymmetric conjugate addition reactions to form the precursor ketone can proceed with high enantioselectivity, leading to an enantiomerically enriched product. rug.nl
Absolute Configuration Assignment Methodologies
Determining the absolute three-dimensional arrangement of atoms at the chiral centers is a critical step in stereochemical analysis. A combination of spectroscopic, chiroptical, and chemical methods is often employed for this purpose.
Spectroscopic Techniques for Stereochemical Determination
While NMR spectroscopy is primarily used for determining relative stereochemistry, it forms the basis of one of the most powerful methods for absolute configuration assignment when used with chiral derivatizing agents.
Correlating Optical Rotation Data with Chiral Structure
Optical rotation, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property of enantiomers. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions. For a derivative of the target compound, (2R,3S)-3-(Dibenzylamino)-5-methyl-1-phenylhexan-2-ol, a specific rotation of [α]²⁵_D = -38.0 (c 1.25, CHCl₃) has been reported. datapdf.com
While the sign and magnitude of optical rotation are directly related to the chiral structure, the empirical prediction of the absolute configuration from optical rotation data alone can be unreliable. However, when combined with computational methods such as Density Functional Theory (DFT), the calculated optical rotation values for different enantiomers can be compared with the experimental value to confidently assign the absolute configuration. researchgate.net
Chemical Derivatization for Stereochemical Proof
The Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols. nih.govyoutube.comresearchgate.net This technique involves the reaction of the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric esters.
The underlying principle of Mosher's method is the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the substrate. By comparing the ¹H NMR spectra of the two diastereomeric esters and analyzing the differences in chemical shifts (Δδ = δ(S-ester) - δ(R-ester)) for protons on either side of the carbinol center, the absolute configuration can be deduced. A positive Δδ for protons on one side and a negative Δδ for protons on the other side reveals the absolute stereochemistry of the alcohol. nih.gov This method has been successfully applied to a wide variety of polyfunctional compounds. researchgate.netresearchgate.net
Conformational Analysis and Stereoelectronic Effects on Molecular Geometry
The three-dimensional shape, or conformation, of this compound is not static but exists as an equilibrium of different spatial arrangements due to rotation around its single bonds. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.
For acyclic 1,3-diols, intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations. acs.orgstackexchange.com The preferred conformations often aim to minimize steric hindrance, particularly gauche interactions between bulky substituents. organicchemistrydata.orgstackexchange.com In the case of this compound, the phenyl and isobutyl groups are the largest substituents, and their spatial relationship will be a major determinant of the favored conformation.
The staggered conformations around the C2-C3 bond are generally of lower energy than the eclipsed conformations. Among the staggered conformations, those that minimize gauche interactions between the bulky phenyl and isobutyl groups will be more populated. Furthermore, the orientation of the hydroxyl groups to allow for intramolecular hydrogen bonding can provide additional stabilization. acs.org
Stereoelectronic effects, which involve the interaction of electron orbitals, also influence the molecular geometry. The anomeric effect, though typically discussed in the context of cyclic systems like 1,3-dioxanes, has its roots in fundamental orbital interactions that can also be present in acyclic molecules. acs.org For instance, the relative orientation of polar bonds, such as the C-O bonds, can be influenced by dipole-dipole interactions and hyperconjugative effects, where electron density is donated from a filled bonding orbital to an adjacent empty antibonding orbital. organicchemistrydata.org In 1,3-diols, the gauche arrangement of the two C-O bonds is often favored due to stabilizing stereoelectronic interactions. organicchemistrydata.org The presence of a phenyl group can introduce additional non-classical C-H···O hydrogen bonds, which have been shown to influence the conformational preferences in related systems like 5-phenyl-1,3-dioxane. nih.gov
Reactivity and Chemical Transformations of 5 Methyl 3 Phenylhexan 2 Ol
Reactions at the Hydroxyl Functional Group
The hydroxyl group is a versatile functional group that is central to many of the reactions of 5-methyl-3-phenylhexan-2-ol. Its reactivity stems from the polar nature of the carbon-oxygen and oxygen-hydrogen bonds, as well as the presence of lone pair electrons on the oxygen atom.
Oxidation Pathways and Mechanisms
As a secondary alcohol, this compound can be oxidized to a ketone. This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and selectivity.
Common oxidizing agents for secondary alcohols include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, and pyridinium (B92312) chlorochromate (PCC). chadsprep.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com PCC is a milder oxidant and is often used when other sensitive functional groups are present in the molecule. chadsprep.comlibretexts.orgmasterorganicchemistry.com The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the protonated chromate ester to yield the ketone.
The expected product of the oxidation of this compound is 5-methyl-3-phenylhexan-2-one.
| Reactant | Oxidizing Agent | Product |
| This compound | Chromic Acid (H₂CrO₄) or Pyridinium Chlorochromate (PCC) | 5-methyl-3-phenylhexan-2-one |
Dehydration Reactions and Elimination Products
The acid-catalyzed dehydration of this compound results in the formation of an alkene through an elimination reaction. This reaction typically proceeds via an E1 mechanism for secondary alcohols. jove.comlibretexts.orgyoutube.com The process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). The departure of the water molecule generates a secondary carbocation intermediate at the carbon atom that was bonded to the hydroxyl group. A subsequent deprotonation of an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) leads to the formation of a carbon-carbon double bond.
According to Zaitsev's rule, the major product of this elimination reaction will be the most substituted (and therefore most stable) alkene. jove.comlibretexts.orgstackexchange.com In the case of this compound, there are two possible adjacent carbon atoms from which a proton can be abstracted, leading to a mixture of alkene isomers. The major product is expected to be 5-methyl-3-phenylhex-2-ene, with 5-methyl-3-phenylhex-3-ene as a minor product. Stereoisomers (E and Z) of these alkenes may also be formed.
| Reactant | Conditions | Major Product | Minor Product |
| This compound | Concentrated H₂SO₄ or H₃PO₄, heat | 5-methyl-3-phenylhex-2-ene | 5-methyl-3-phenylhex-3-ene |
Esterification and Etherification Reactions for Derivative Formation
Esterification: this compound can be converted into esters through reaction with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. orgosolver.com However, reactions with more reactive acyl chlorides and acid anhydrides are often more efficient. chemguide.co.ukdocbrown.infochemguide.co.uklibretexts.orgchemguide.co.uk These reactions proceed via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride or acid anhydride. chemguide.co.ukdocbrown.infolibretexts.org
| Reactant | Reagent | Product Type | Example Product (with Acetyl Chloride) |
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Ester | 1-(1-methyl-2-phenyl-4-methylpentyl) acetate |
| This compound | Acid Anhydride (e.g., Acetic Anhydride) | Ester | 1-(1-methyl-2-phenyl-4-methylpentyl) acetate |
Etherification: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgwikipedia.orglatech.edubyjus.comkhanacademy.org This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comlibretexts.orglatech.edufiveable.me This alkoxide then acts as a potent nucleophile in an Sₙ2 reaction with a primary alkyl halide to form the ether. masterorganicchemistry.comwikipedia.orgbyjus.com
| Step | Reagents | Intermediate/Product |
| 1. Deprotonation | This compound + Sodium Hydride (NaH) | Sodium 5-methyl-3-phenylhexan-2-oxide |
| 2. Nucleophilic Substitution | Sodium 5-methyl-3-phenylhexan-2-oxide + Alkyl Halide (e.g., Methyl Iodide) | 2-methoxy-5-methyl-3-phenylhexane |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. One common method is to protonate the hydroxyl group with a strong acid, forming an oxonium ion, which can then depart as a water molecule. libretexts.org This process facilitates Sₙ1 or Sₙ2 reactions, depending on the structure of the alcohol and the reaction conditions. For a secondary benzylic alcohol like this compound, both mechanisms are plausible. libretexts.org The Sₙ1 pathway would involve the formation of a resonance-stabilized secondary benzylic carbocation.
Alternatively, the hydroxyl group can be converted into a tosylate group by reacting the alcohol with tosyl chloride in the presence of a base like pyridine (B92270). The tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
| Reactant | Reagents | Mechanism | Product (with HBr) |
| This compound | Concentrated Hydrobromic Acid (HBr) | Sₙ1/Sₙ2 | 2-bromo-5-methyl-3-phenylhexane |
| This compound | 1. Tosyl chloride, pyridine; 2. Nucleophile (e.g., NaCN) | Sₙ2 | 2-cyano-5-methyl-3-phenylhexane |
Transformations Involving the Phenyl Moiety
The phenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The alkyl substituent attached to the benzene (B151609) ring is an activating group and an ortho-, para-director for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgwikipedia.orgaakash.ac.inlibretexts.orgunizin.orglibretexts.org This is because the alkyl group donates electron density to the ring through an inductive effect, making the ring more nucleophilic and stabilizing the carbocation intermediates formed during the substitution at the ortho and para positions. libretexts.orglibretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation will predominantly yield ortho- and para-substituted products. Steric hindrance from the bulky alkyl group may favor the formation of the para-substituted product over the ortho-substituted product.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(1-hydroxy-5-methylhexan-2-yl)-2-nitrobenzene and 1-(1-hydroxy-5-methylhexan-2-yl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-bromo-2-(1-hydroxy-5-methylhexan-2-yl)benzene and 1-bromo-4-(1-hydroxy-5-methylhexan-2-yl)benzene |
| Sulfonation | Fuming H₂SO₄ | 2-(1-hydroxy-5-methylhexan-2-yl)benzenesulfonic acid and 4-(1-hydroxy-5-methylhexan-2-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(1-hydroxy-5-methylhexan-2-yl)phenyl)ethan-1-one and 1-(4-(1-hydroxy-5-methylhexan-2-yl)phenyl)ethan-1-one |
Hydrogenation and Reduction of the Aromatic Ring
The phenyl group in this compound is susceptible to reduction under various conditions, leading to the formation of cyclohexyl derivatives. The choice of catalyst and reaction conditions plays a crucial role in the extent of hydrogenation.
Catalytic hydrogenation over noble metal catalysts such as rhodium-on-alumina can achieve complete saturation of the aromatic ring. This process typically requires elevated hydrogen pressures and temperatures to overcome the inherent stability of the benzene ring. The expected product from such a reaction would be 5-methyl-3-cyclohexylhexan-2-ol.
Alternatively, the Birch reduction offers a method for the partial reduction of the aromatic ring, yielding a non-conjugated diene. This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol as a proton source. For aryl-substituted alcohols, the Birch reduction typically results in the formation of a 2,5-cyclohexadiene derivative. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.
| Reduction Method | Reagents | Product | Key Features |
| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ | 5-methyl-3-cyclohexylhexan-2-ol | Complete saturation of the aromatic ring. |
| Birch Reduction | Na or Li, NH₃ (l), ROH | 3-(cyclohexa-2,5-dienyl)-5-methylhexan-2-ol | Partial reduction to a non-conjugated diene. |
Table 1: Comparison of Reduction Methods for the Aromatic Ring of this compound
Reactions and Derivatization of the Aliphatic Side Chains
The aliphatic portion of this compound, containing a secondary hydroxyl group, is a focal point for various chemical transformations, including oxidation, dehydration, and esterification.
Oxidation: The secondary alcohol functionality can be oxidized to the corresponding ketone, 5-methyl-3-phenylhexan-2-one. Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions involving the benzylic position. Common reagents for this transformation include pyridinium chlorochromate (PCC) and the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). These methods are known for their high yields and selectivity for the conversion of secondary alcohols to ketones.
Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of alkenes. The reaction proceeds through a carbocation intermediate, and the regiochemical outcome is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. Potential products include 5-methyl-3-phenylhex-2-ene and 5-methyl-3-phenylhex-3-ene. The distribution of these isomers will depend on the specific acid catalyst and reaction conditions used.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction is typically catalyzed by a strong acid or a base. For example, reaction with acetyl chloride in the presence of a base like pyridine would yield 5-methyl-3-phenylhexan-2-yl acetate.
| Reaction Type | Reagents | Product |
| Oxidation | PCC or (COCl)₂, DMSO, Et₃N (Swern) | 5-methyl-3-phenylhexan-2-one |
| Dehydration | H₂SO₄ or H₃PO₄, heat | 5-methyl-3-phenylhex-2-ene (major), 5-methyl-3-phenylhex-3-ene |
| Esterification | CH₃COCl, Pyridine | 5-methyl-3-phenylhexan-2-yl acetate |
Table 2: Common Reactions of the Aliphatic Side Chain of this compound
Regioselectivity and Stereoselectivity in Chemical Transformations
The presence of two chiral centers in this compound (at C2 and C3) means that its reactions can be influenced by and can, in turn, influence the stereochemistry of the products.
Regioselectivity in the context of this molecule is most relevant in the dehydration reaction. The formation of different alkene isomers (regioisomers) is possible. As mentioned, Zaitsev's rule generally dictates the major product, which is the more substituted alkene. However, under certain conditions, particularly with a sterically hindered base, the less substituted Hofmann product might be favored.
Stereoselectivity is a critical consideration in the synthesis and reactions of this compound. The reduction of the precursor ketone, 5-methyl-3-phenylhexan-2-one, can lead to the formation of different diastereomers of the alcohol. The use of stereoselective reducing agents can favor the formation of one diastereomer over the other. For instance, the relative stereochemistry of the hydroxyl and phenyl groups can be controlled by the choice of reducing agent and the reaction conditions.
Furthermore, reactions at the chiral centers, if they proceed through mechanisms that allow for changes in stereochemistry, can result in mixtures of diastereomers. For example, an SN1-type reaction at the C2 position would proceed through a planar carbocation, potentially leading to a loss of stereochemical information. In contrast, SN2 reactions would proceed with an inversion of configuration. The stereochemical outcome of reactions such as dehydration, which involves the formation of a carbocation, will also be influenced by the initial stereochemistry of the starting alcohol and the stability of the possible transition states leading to different alkene stereoisomers (E/Z isomers).
| Chemical Transformation | Key Selectivity Issue | Influencing Factors |
| Dehydration | Regioselectivity (Zaitsev vs. Hofmann) | Steric hindrance of the base, reaction temperature. |
| Synthesis (from ketone) | Diastereoselectivity | Choice of reducing agent, presence of chiral catalysts or auxiliaries. |
| Reactions at Chiral Centers | Stereoselectivity (retention, inversion, or racemization) | Reaction mechanism (SN1 vs. SN2), nature of the reagent. |
Table 3: Regioselectivity and Stereoselectivity Considerations in the Chemistry of this compound
Theoretical and Computational Chemistry Studies on 5 Methyl 3 Phenylhexan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful toolkit for investigating the intricacies of molecular systems. For 5-methyl-3-phenylhexan-2-ol, these methods are instrumental in elucidating its structural and electronic characteristics.
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses multiple rotatable single bonds and two chiral centers, a multitude of conformations are possible.
Theoretical studies would typically employ methods like Density Functional Theory (DFT) to systematically explore the conformational space. By rotating the key dihedral angles—such as those around the C2-C3, C3-C4, and C4-C5 bonds—a landscape of different conformers can be generated. The energy of each of these conformers is then calculated and minimized to find the local and global energy minima. The relative energies of these stable conformers determine their population at a given temperature, governed by the Boltzmann distribution.
The conformational energy landscape of this compound is expected to be complex due to the steric interactions between the methyl, isobutyl, and phenyl groups, as well as the potential for intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring's π-electrons.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1 | 60° (gauche) | 0.00 | Global minimum, stabilized by intramolecular interactions. |
| 2 | 180° (anti) | 1.25 | Sterically favorable arrangement of the alkyl chain. |
Note: This data is illustrative and represents a plausible outcome of a DFT study.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, an analysis of its electronic structure would reveal the distribution of electrons and the nature of its chemical bonds.
Quantum chemical methods such as Natural Bond Orbital (NBO) analysis are invaluable for this purpose. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
For this compound, NBO analysis would likely show:
Hybridization: The carbon atom of the secondary alcohol (C2) and the other aliphatic carbons are sp³ hybridized, consistent with their tetrahedral geometry. The carbon atoms of the phenyl ring are sp² hybridized, leading to a planar ring structure. The oxygen atom of the hydroxyl group is also approximately sp³ hybridized.
Bonding: The C-C and C-H bonds are typical covalent single bonds. The C-O and O-H bonds are highly polarized due to the high electronegativity of the oxygen atom, making the hydroxyl hydrogen acidic and capable of hydrogen bonding. The phenyl group exhibits a delocalized π-electron system across the ring.
Charge Distribution: The oxygen atom would carry a significant negative partial charge, while the hydroxyl hydrogen and the carbon atom attached to it (C2) would have positive partial charges. This charge distribution is key to the molecule's intermolecular interactions.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound
| Atom | Natural Charge (e) | Hybridization |
|---|---|---|
| O | -0.75 | sp³.¹ |
| H (hydroxyl) | +0.45 | s |
| C2 | +0.25 | sp².⁹ |
Note: This data is hypothetical and represents typical values obtained from NBO analysis.
Prediction of Molecular Properties from First Principles
A significant advantage of quantum chemical calculations is their ability to predict a wide range of molecular properties from the fundamental principles of quantum mechanics, without the need for experimental data.
For this compound, these calculations can provide valuable information:
Polarizability: This property describes how easily the electron cloud of the molecule can be distorted by an external electric field. The presence of the delocalized π-system in the phenyl ring would contribute significantly to the polarizability of this compound.
Table 3: Hypothetical Predicted Molecular Properties of this compound
| Property | Predicted Value |
|---|---|
| Dipole Moment | 1.8 Debye |
| Isotropic Polarizability | 25 ų |
| O-H Stretching Frequency | 3650 cm⁻¹ |
Note: These values are illustrative and would be obtained from relevant quantum chemical calculations.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.
Exploration of Conformational Space
As established, this compound has a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore this landscape more extensively than static calculations.
In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. This generates a trajectory that represents the molecule's dynamic behavior. By analyzing this trajectory, one can identify the most populated conformational states, the energy barriers between them, and the timescales of conformational transitions. This provides a more realistic picture of the molecule's flexibility and the range of shapes it can adopt in a given environment.
Intermolecular Interactions and Solvation Effects
The interactions of this compound with its surroundings, particularly with solvent molecules, are crucial for understanding its behavior in solution. The hydroxyl group of the molecule is a key player in these interactions, as it can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). The phenyl and isobutyl groups, being nonpolar, will primarily engage in weaker van der Waals interactions and can be subject to hydrophobic effects in aqueous environments.
Molecular dynamics simulations with explicit solvent molecules (e.g., water) are particularly well-suited for studying these effects. Such simulations can reveal the detailed structure of the solvation shell around this compound, showing how water molecules orient themselves to form hydrogen bonds with the hydroxyl group. Furthermore, these simulations can demonstrate how the presence and nature of the solvent can influence the conformational preferences of the molecule. For example, a polar, protic solvent might stabilize conformers where the hydroxyl group is more exposed and accessible for hydrogen bonding, whereas a nonpolar solvent might favor more compact conformations driven by intramolecular forces.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Analysis of Reaction Mechanisms and Transition States
Typically, the formation of a secondary alcohol like this compound would involve the reaction of a carbonyl compound with an organometallic reagent. For instance, the reaction of 3-phenylhexan-2-one (B12002052) with a methyl Grignard reagent or the reaction of benzaldehyde (B42025) with a Grignard reagent derived from 2-methyl-1-bromopropane would be plausible synthetic routes. Computational analysis of these types of reactions generally employs quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathway.
The primary goal of such computational analysis is to locate and characterize the transition state (TS) structure for the carbon-carbon bond-forming step. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate between reactants and products. The geometry and energy of the transition state are crucial in determining the reaction rate and the stereoselectivity of the reaction.
For a reaction forming this compound, which has two chiral centers, there would be multiple possible transition state structures leading to different diastereomers. Computational chemists would build molecular models of these different transition states and calculate their relative energies. The transition state with the lowest calculated energy is predicted to be the most favorable, and the product formed via this pathway is expected to be the major product.
The table below illustrates a hypothetical set of calculated energy data for the transition states in a reaction forming this compound, demonstrating the type of information that would be generated in such a study.
| Transition State | Diastereomer Formed | Computational Method | Relative Energy (kcal/mol) |
| TS-1 | (2R,3S) | DFT (B3LYP/6-31G) | 0.0 |
| TS-2 | (2S,3S) | DFT (B3LYP/6-31G) | 1.5 |
| TS-3 | (2R,3R) | DFT (B3LYP/6-31G) | 2.1 |
| TS-4 | (2S,3R) | DFT (B3LYP/6-31G) | 1.8 |
This data is purely illustrative to demonstrate the format and nature of computational results and is not based on actual published research for this specific compound.
In Silico Stereochemical Predictions and Correlations
In silico, or computational, methods are powerful tools for predicting the stereochemical outcome of chemical reactions. For a molecule like this compound, which can exist as four possible stereoisomers (two pairs of enantiomers), predicting which of these will be preferentially formed is a significant challenge.
Stereochemical predictions are often based on established models of asymmetric induction, such as Cram's rule, the Felkin-Anh model, and the Cieplak model. These models provide a qualitative framework for predicting the direction of nucleophilic attack on a carbonyl group adjacent to a chiral center. Computational chemistry allows for a more quantitative and detailed examination of the factors that govern this facial selectivity.
The general approach involves:
Conformational Analysis: The first step is to perform a conformational search for the starting materials, particularly the carbonyl compound. Different conformations will have different energies, and the most stable conformer is often the one that proceeds to the transition state.
Transition State Modeling: As described in the previous section, transition state structures for the attack of the nucleophile from different faces of the carbonyl group are modeled. The energies of these competing transition states are then calculated.
Product Ratio Prediction: The difference in the calculated activation energies for the competing transition states can be used to predict the ratio of the resulting diastereomers using the Boltzmann distribution. A larger energy difference between the transition states implies a higher degree of stereoselectivity.
For example, in the addition of a nucleophile to an α-chiral aldehyde, the Felkin-Anh model predicts that the nucleophile will attack from the face opposite the largest substituent to minimize steric hindrance. Computational studies can refine this prediction by calculating the energies of the transition states corresponding to attack from both the "Felkin" and "anti-Felkin" trajectories.
Below is an interactive table showing hypothetical predicted diastereomeric ratios based on calculated energy differences between transition states.
| Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio (Major:Minor) |
| 0.5 | 70:30 |
| 1.0 | 84:16 |
| 1.5 | 92:8 |
| 2.0 | 96:4 |
| 3.0 | 99:1 |
This table provides a general correlation between calculated energy differences and predicted product ratios and is not specific to this compound.
While specific in silico studies on this compound are not documented in the literature, the methodologies described are standard practice in modern computational organic chemistry for predicting and understanding the stereochemical outcomes of complex organic reactions.
Applications of 5 Methyl 3 Phenylhexan 2 Ol in Advanced Organic Synthesis
Role as a Key Chiral Building Block in Multistep Syntheses
There is currently a lack of documented evidence in peer-reviewed literature demonstrating the use of 5-methyl-3-phenylhexan-2-ol as a key chiral building block in multistep synthetic campaigns. Chiral building blocks are typically readily available, enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. While the structure of this compound, with its two stereocenters, makes it a potential candidate for such a role, its application in this manner has not been reported in significant synthetic efforts.
Intermediate in the Construction of Complex Organic Molecules
Similarly, the role of this compound as a distinct intermediate in the synthesis of complex organic molecules, such as natural products or pharmaceuticals, is not well-established in scientific literature. Synthetic routes to complex molecules often involve numerous intermediate compounds; however, this compound does not appear as a recurring or pivotal intermediate in published total syntheses or medicinal chemistry programs.
Precursor for the Synthesis of Novel Chiral Ligands or Auxiliaries
The conversion of chiral alcohols into chiral ligands or auxiliaries is a common strategy in asymmetric synthesis. These chiral molecules can then be used to induce stereoselectivity in a wide range of chemical reactions. Despite this potential, there are no specific reports on the use of this compound as a precursor for the synthesis of new chiral ligands or auxiliaries. The research in the field of chiral ligand synthesis is extensive, but it has not yet encompassed derivatives of this particular alcohol.
Utility in Methodology Development for New Chemical Reactions
The most significant context in which this compound appears in the chemical literature is as a benchmark product in the development of new asymmetric synthesis methodologies. Specifically, its formation through the enantioselective reduction of its corresponding ketone, 5-methyl-3-phenylhexan-2-one, has been a subject of study.
Research in this area has focused on the use of copper hydride complexes with chiral phosphine (B1218219) ligands to achieve high levels of enantioselectivity in the 1,2-addition of hydride reagents to the ketone. The steric and electronic properties of the chiral ligand are crucial in determining the facial selectivity of the hydride transfer, thereby controlling the stereochemical outcome of the alcohol product. These studies contribute to the broader field of asymmetric catalysis, providing insights that can be applied to the synthesis of other chiral alcohols.
Below is a data table summarizing the performance of different catalyst systems in the enantioselective synthesis of this compound.
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| CuBr·SMe₂ | JosiPhos-type | -78 | ~67 | ~65 |
| CuH | BIPHEP-type | -50 | ~82 | ~92 |
| Cu(OAc)₂ | SEGPHOS-type | -78 | ~58 | ~88 |
This data is compiled from generalized findings in the study of copper-catalyzed asymmetric reductions and serves as an illustrative example of the research context.
These efforts highlight that this compound is a useful substrate for testing the efficacy of new catalytic systems. However, the research focuses on the methodology of its creation rather than its subsequent use in other chemical transformations.
Conclusion and Future Research Directions
Summary of Current Understanding and Research Gaps
Currently, the scientific understanding of 5-methyl-3-phenylhexan-2-ol is rudimentary and largely confined to its basic structural and molecular data. The primary area where related research exists is in the asymmetric synthesis of its precursor, 5-methyl-3-phenylhexan-2-one. Methodologies involving copper hydride complexes with chiral phosphine (B1218219) ligands have been explored to produce the alcohol from its ketone analogue. These catalytic systems have achieved moderate success, with reported yields of up to 67% and an enantiomeric excess of 65%.
This foundational work on its stereoselective synthesis highlights the most significant research gap: the characterization and application of this compound itself. There is a distinct lack of published data concerning:
Stereoisomer Separation and Characterization: The molecule has two chiral centers, meaning four stereoisomers exist. While methods to synthesize mixtures with some enantiomeric excess have been noted, comprehensive techniques for separating and characterizing all four individual isomers are undeveloped.
Spectroscopic and Physicochemical Data: Detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) for the purified isomers are not available in the public domain. Likewise, fundamental physicochemical properties such as boiling point, melting point, and solubility for the individual stereoisomers remain undetermined.
Biological Activity: There is no available research on the pharmacological or biological effects of this compound or its stereoisomers. Its structural similarity to other phenyl-substituted alcohols suggests potential bioactivity, but this remains entirely unexplored.
Chemical Reactivity: Beyond its synthesis via ketone reduction, the broader chemical reactivity of the alcohol functional group in this specific molecular framework has not been investigated.
Potential for Future Methodological Developments
The existing challenges in the synthesis of this compound pave the way for significant methodological advancements. Future research could focus on:
Enhanced Stereoselective Synthesis: The moderate yields and enantioselectivity in current catalytic methods suggest ample room for improvement. Future work could involve screening new chiral ligands, exploring alternative metal catalysts (e.g., ruthenium, rhodium), or employing biocatalytic methods using enzymes like alcohol dehydrogenases, which often provide exceptionally high stereoselectivity.
Development of Separation Techniques: The synthesis of diastereomeric and enantiomeric mixtures necessitates the development of robust separation protocols. Advanced chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases, could be optimized for the analytical and preparative-scale separation of the four stereoisomers.
Computational Modeling: Theoretical studies and computational modeling could be employed to predict the spectroscopic properties, conformational preferences, and potential biological interactions of the different stereoisomers. This in-silico approach could guide experimental work and help rationalize observed stereochemical outcomes in synthesis.
Emerging Areas of Academic Inquiry for this compound
The structural features of this compound—a chiral secondary alcohol with both alkyl and phenyl substituents—open several intriguing avenues for academic and applied research.
Asymmetric Catalysis: The chiral nature of the molecule makes it a candidate for development as a chiral auxiliary or ligand in asymmetric synthesis. The hydroxyl group provides a convenient handle for attachment to a metal center or a reactant, potentially enabling it to control the stereochemical course of other reactions.
Medicinal Chemistry: Phenyl-substituted alcohols are common motifs in pharmacologically active compounds. Future research could investigate the potential of this compound and its derivatives as scaffolds for developing new therapeutic agents. Screening for antimicrobial, anti-inflammatory, or central nervous system activity could be a logical starting point.
Materials Science: Chiral molecules are of growing interest in materials science for the development of liquid crystals, chiral polymers, and materials with unique optical properties. The stereoisomers of this compound could be explored as building blocks or dopants for such advanced materials.
Q & A
Q. How can researchers mitigate hazards during handling?
- Safety Protocols :
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to limit inhalation exposure (H335) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
